molecular formula C16H23ClN2O3S B7038548 N-[1-(2-chlorophenyl)piperidin-3-yl]-1-(oxolan-3-yl)methanesulfonamide

N-[1-(2-chlorophenyl)piperidin-3-yl]-1-(oxolan-3-yl)methanesulfonamide

Cat. No.: B7038548
M. Wt: 358.9 g/mol
InChI Key: QAFZYSPRRGQJIH-UHFFFAOYSA-N
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Description

N-[1-(2-chlorophenyl)piperidin-3-yl]-1-(oxolan-3-yl)methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a 2-chlorophenyl group and an oxolan-3-yl group attached to a methanesulfonamide moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit specific biological activities.

Properties

IUPAC Name

N-[1-(2-chlorophenyl)piperidin-3-yl]-1-(oxolan-3-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN2O3S/c17-15-5-1-2-6-16(15)19-8-3-4-14(10-19)18-23(20,21)12-13-7-9-22-11-13/h1-2,5-6,13-14,18H,3-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAFZYSPRRGQJIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=C2Cl)NS(=O)(=O)CC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-chlorophenyl)piperidin-3-yl]-1-(oxolan-3-yl)methanesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the 2-chlorophenyl group through a nucleophilic substitution reaction. The oxolan-3-yl group is then attached via a ring-opening reaction of an epoxide, and finally, the methanesulfonamide moiety is introduced through a sulfonation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-chlorophenyl)piperidin-3-yl]-1-(oxolan-3-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[1-(2-chlorophenyl)piperidin-3-yl]-1-(oxolan-3-yl)methanesulfonamide has several applications in scientific research:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development or as a biochemical probe.

    Medicine: Potential therapeutic applications include its use as an active pharmaceutical ingredient (API) in drug formulations.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-[1-(2-chlorophenyl)piperidin-3-yl]-1-(oxolan-3-yl)methanesulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-chlorophenyl)piperidin-3-yl]-1-(oxolan-3-yl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

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